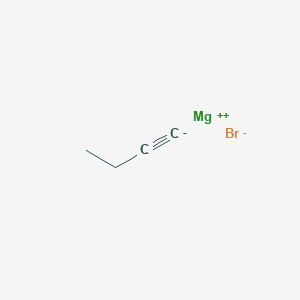

Magnesium, bromo-1-butynyl-

Beschreibung

"Magnesium, bromo-1-butynyl-" is an organomagnesium compound characterized by a terminal alkynyl group bonded to a magnesium atom and a bromine substituent. Such compounds are typically classified as Grignard reagents or analogous organometallic species, which are pivotal in synthetic organic chemistry for forming carbon-carbon bonds.

Eigenschaften

CAS-Nummer |

51207-09-1 |

|---|---|

Molekularformel |

C4H5BrMg |

Molekulargewicht |

157.29 g/mol |

IUPAC-Name |

magnesium;but-1-yne;bromide |

InChI |

InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

ANFFFSHMVHWCDM-UHFFFAOYSA-M |

Kanonische SMILES |

CCC#[C-].[Mg+2].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium, bromo-1-butynyl- can be synthesized through the reaction of 1-bromo-1-butyne with magnesium metal in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_5\text{MgBr} ] This reaction requires strict anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The magnesium metal is often activated by sonication or the addition of iodine to initiate the reaction.

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo-1-butynyl- involves the use of large-scale reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under a nitrogen atmosphere to maintain anhydrous conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bromo-1-butynyl- undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can undergo halogen-metal exchange reactions.

Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

Halogenated Compounds: Undergoes halogen-metal exchange with compounds like iodine or bromine.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

Alcohols: Formed through nucleophilic addition to carbonyl compounds.

Alkanes and Alkenes: Formed through coupling reactions with halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Magnesium, bromo-1-butynyl- has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.

Material Science: Utilized in the preparation of polymers and advanced materials.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism of action of magnesium, bromo-1-butynyl- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The compound’s reactivity is primarily due to the polarization of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Magnesium Compounds

Solubility and pH Behavior

This highlights magnesium’s role in modulating solubility and alkalinity in inorganic systems. Organomagnesium compounds like Grignard reagents are generally soluble in ethers but hydrolyze violently in water, generating alkaline solutions. By analogy, "Magnesium, bromo-1-butynyl-" likely exhibits low aqueous solubility and high reactivity with protic solvents, consistent with its organometallic nature .

Mechanical and Physical Properties

Table 4 in compares biomedical magnesium alloys with natural bone, showing pure magnesium’s tensile strength (86–135 MPa) and elongation (3–10%). For instance, magnesium alloys prioritize corrosion resistance, whereas organomagnesium compounds prioritize reactivity and solubility .

Environmental and Analytical Considerations

Table 3.6 in validates models for magnesium concentration prediction in industrial pollution. Organomagnesium compounds like "Magnesium, bromo-1-butynyl-" require stringent handling to prevent hydrolysis into magnesium hydroxide and hydrobromic acid, which could contribute to environmental alkalinity and bromide contamination. This contrasts with inert magnesium oxides or carbonates used in pollution control .

Data Tables for Contextual Comparison

Table 1: Comparative Solubility and Reactivity Profiles

Table 2: Environmental Impact Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.